molecular formula C14H10N2O B1608772 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile CAS No. 242474-54-0

2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile

Cat. No.: B1608772
CAS No.: 242474-54-0
M. Wt: 222.24 g/mol
InChI Key: DBSGFGKGZLPGTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile typically involves a multi-step process. One common method is the one-pot three-component reaction, which includes the condensation of 1-ethynyl-2-(prop-2-yn-1-yloxy)benzene derivatives with cyanamides . This reaction is often carried out under catalyst-free conditions, making it an efficient and green synthetic route .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for scaling up to industrial production. The use of high-purity reagents and optimized reaction conditions can facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile is not fully understood. its structure suggests that it may interact with various molecular targets and pathways. The chromeno and pyridine rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, potentially influencing biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combined chromeno and pyridine ring system, which imparts unique chemical and biological properties. This dual-ring structure enhances its versatility in synthetic chemistry and potential bioactivity .

Properties

IUPAC Name

2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-9-12(6-15)14-10(7-16-9)8-17-13-5-3-2-4-11(13)14/h2-5,7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSGFGKGZLPGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2COC3=CC=CC=C3C2=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395739
Record name 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242474-54-0
Record name 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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